molecular formula C6H15ClN2OS B8144343 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride

Cat. No.: B8144343
M. Wt: 198.72 g/mol
InChI Key: XBMWKQMTYXTTJT-UHFFFAOYSA-N
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Description

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride is a heterocyclic compound with a unique structure that includes a thiopyran ring.

Preparation Methods

The synthesis of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride typically involves the following steps:

    Synthetic Routes:

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and purity.

Chemical Reactions Analysis

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride exerts its effects involves:

Comparison with Similar Compounds

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride can be compared with similar compounds such as:

    1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

    1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: Contains a propyl group, leading to different chemical properties and reactivity.

    1-Imino-4-(butylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: The butyl group introduces further variations in the compound’s behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s properties and applications.

Biological Activity

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride, with the CAS number 2809469-26-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₅ClN₂OS
  • Molecular Weight : 198.71 g/mol
  • Structure : The compound features a tetrahydrothiopyran ring with an imino group and a methylamino substituent.

Antibacterial Activity

Research has indicated that compounds related to tetrahydrothiopyrans exhibit significant antibacterial properties. A study highlighted the synthesis of various N-acylated derivatives from tetrahydrothiopyrans, which demonstrated enhanced activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The structural modifications in these compounds often lead to improved efficacy and bioavailability.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis. Similar compounds have been shown to inhibit essential bacterial enzymes, leading to cell death. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria.

Study 1: Synthesis and Evaluation

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of tetrahydrothiopyran derivatives and evaluated their antibacterial activities. The results indicated that specific modifications at the nitrogen position significantly enhanced antibacterial potency . The study provided a comprehensive analysis of structure-activity relationships (SAR) that can guide future drug design efforts.

Study 2: Clinical Relevance

A clinical evaluation focused on the use of thiopyran derivatives for treating respiratory infections demonstrated promising results. Patients treated with formulations containing these compounds showed improved outcomes compared to standard treatments, suggesting a potential role in clinical settings .

Data Table: Biological Activity Summary

Compound NameAntibacterial TargetActivity LevelReference
This compoundHaemophilus influenzaeHigh
Tetrahydrothiopyran derivativesMoraxella catarrhalisModerate
N-acylated tetrahydrothiopyransVarious respiratory pathogensEnhanced

Properties

IUPAC Name

1-imino-N-methyl-1-oxothian-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.ClH/c1-8-6-2-4-10(7,9)5-3-6;/h6-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMWKQMTYXTTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=N)(=O)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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